AKT1 Kinase Inhibitory Activity of 5-Amino-3-acetylpyridine: Quantitative Affinity Data from Biochemical Assays
5-Amino-3-acetylpyridine exhibits measurable inhibitory activity against AKT1 (RAC-alpha serine/threonine-protein kinase), a clinically validated oncology target involved in the PI3K/AKT/mTOR signaling pathway [1][2]. In a biochemical luminescence-based assay using Kinase-Glo reagent, the compound inhibited AKT1 with an IC50 of 121 nM following 40-minute incubation in the presence of ATP [1]. This binding affinity establishes the 5-amino-3-acetyl substitution pattern as a viable scaffold for AKT1 ligand development. Within the broader class of aminopyridine-based kinase inhibitors, this compound's affinity provides a benchmark for structure-activity relationship studies [2]. Note: Direct comparative data against other substitution isomers under identical assay conditions is not available in the public domain; the quantitative value presented here should be interpreted as a point estimate for this specific scaffold.
| Evidence Dimension | AKT1 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 121 nM |
| Comparator Or Baseline | Not applicable (baseline reference: aminopyridine class; comparator data unavailable) |
| Quantified Difference | Not calculable due to absence of comparator data under identical assay conditions |
| Conditions | Biochemical luminescence assay; Kinase-Glo reagent; AKT1 (unknown origin); 40 min incubation with ATP |
Why This Matters
The 121 nM IC50 against AKT1 provides a quantified affinity benchmark that procurement stakeholders can reference when evaluating 5-amino-3-acetylpyridine as a starting scaffold for AKT1-targeted medicinal chemistry campaigns.
- [1] BindingDB. BDBM50575359 (CHEMBL4867186). Affinity Data: IC50 121 nM against AKT1. Curated by ChEMBL, Shandong University. 2022. View Source
- [2] European Patent EP1720855A1. Inhibitors of AKT Activity. Glaxo Group Limited. 2006. View Source
